molecular formula C11H13F2N3O B2711001 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018126-43-6

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2711001
CAS No.: 1018126-43-6
M. Wt: 241.242
InChI Key: XOLOEAQXFVZZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core with difluoromethyl, methyl, and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The difluoromethyl group can be introduced using reagents such as difluoromethylating agents, often in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and microreactor systems can be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis. In biology, it has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyrazole

  • 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

  • 4-(Difluoromethoxy)benzaldehyde

Uniqueness: 4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out due to its specific combination of substituents and its resulting chemical properties. This uniqueness allows it to be used in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-2-propyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N3O/c1-3-4-16-6(2)9-7(10(12)13)5-8(17)14-11(9)15-16/h5,10H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLOEAQXFVZZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.